3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H12N2OS2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds : Research has shown the use of related compounds in the synthesis of various novel thiadiazolothienopyrimidines through microwave-assisted processes, potentially relevant in drug discovery and material science (Prasad, Raziya, & Kishore, 2007).
Cyclization Reactions : The compound has been utilized in cyclization reactions to create derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which are important in the development of new chemicals with potential biological activities (Sauter & Deinhammer, 1973).
Biological Activities : Synthesized derivatives of related compounds have been studied for their analgesic, anti-inflammatory, and antimicrobial activities, highlighting its potential in the development of new pharmaceutical agents (Alagarsamy, Shankar, & Solomon, 2007).
Antimicrobial Properties : Studies have shown that certain derivatives exhibit moderate effects against bacterial and fungal species, suggesting a potential role in antimicrobial drug development (Gomha, 2009).
Development of Analgesics and Anti-Inflammatory Agents : Research on similar compounds has led to the synthesis of new agents with significant analgesic and anti-inflammatory activities, contributing to the field of pain management and inflammation treatment (Alagarsamy, Vijayakumar, & Solomon, 2007).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has been used as a precursor in the synthesis of novel thieno[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial activities (Sayed et al., 2008).
Pharmacological Screening : Derivatives of the compound have been synthesized for pharmacological screening, showing significant analgesic, anti-inflammatory, and anticonvulsant activities, which are crucial in drug discovery (Devani et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKGQOMPUYHFAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356401 |
Source
|
Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-01-7 |
Source
|
Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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